N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorobenzyl group, a methoxypyridazinyl group, and a pyrrolidine carboxamide moiety
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Attachment of the Methoxypyridazinyl Group: The methoxypyridazinyl group can be attached through an etherification reaction involving a methoxypyridazine derivative.
Formation of the Carboxamide Moiety: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carboxamide bond and formation of corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Scientific Research Applications
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Biochemistry: The compound is used to study biochemical pathways and molecular interactions, providing insights into its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound may have applications in the development of new materials, catalysts, or chemical processes in various industries.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.
N-(4-fluorobenzyl)-3-((6-hydroxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: This compound has a hydroxypyridazinyl group instead of a methoxypyridazinyl group, potentially affecting its reactivity and interactions with molecular targets.
N-(4-fluorobenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-6-7-16(21-20-15)25-14-8-9-22(11-14)17(23)19-10-12-2-4-13(18)5-3-12/h2-7,14H,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSXDVIWGMRNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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